molecular formula C27H46O B2841387 Cholesterol-26,26,26,27,27,27-d6 CAS No. 60816-17-3

Cholesterol-26,26,26,27,27,27-d6

Cat. No. B2841387
CAS RN: 60816-17-3
M. Wt: 392.701
InChI Key: HVYWMOMLDIMFJA-QSOBUISFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-26,26,26,27,27,27-d6 is the labelled analogue of Cholesterol . It is found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils . It is the main constituent of gallstones . It can act as a LXR-RXR ligand coupling cholesterol synthesis to T cell proliferation .


Synthesis Analysis

Cholesterol-26,26,26,27,27,27-d6 is accepted by cellular enzymes from different biological species (Brevibacterium, yeast, rat, human) and these enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites in in vitro and in vivo assays .


Molecular Structure Analysis

The molecular formula of Cholesterol-26,26,26,27,27,27-d6 is C27D6H40O .


Chemical Reactions Analysis

Alkyne cholesterol is accepted by cellular enzymes from different biological species (Brevibacterium, yeast, rat, human) and these enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites in in vitro and in vivo assays .


Physical And Chemical Properties Analysis

Cholesterol-26,26,26,27,27,27-d6 is a solid substance . Its boiling point is 360 °C and its melting point is between 147-149 °C .

Scientific Research Applications

Metabolic Research

Cholesterol-d6 plays a crucial role in metabolic studies. Researchers use it to investigate lipid metabolism, cholesterol biosynthesis, and cellular lipid homeostasis. By tracking the labeled cholesterol, they gain insights into lipid transport, storage, and utilization within cells and tissues .

Foodomics

Foodomics, an emerging field, examines the molecular components of food and their effects on health. Cholesterol-d6 can be employed to trace dietary cholesterol absorption and metabolism. Researchers study its incorporation into lipoproteins and its impact on cardiovascular health .

Steroid Hormone Precursor

Cholesterol serves as a precursor for steroid hormones, including cortisol, aldosterone, and sex hormones (such as testosterone and estradiol). By using deuterated cholesterol, scientists can track the conversion of cholesterol to specific hormones and explore hormonal regulation .

Bile Acid Synthesis

Cholesterol-d6 contributes to bile acid formation in the liver. Bile acids aid in fat digestion and absorption. Researchers study the kinetics of cholesterol conversion to bile acids, which is essential for understanding liver function and lipid metabolism .

Vitamin D Metabolism

Cholesterol is a precursor for vitamin D synthesis. By introducing deuterated cholesterol, researchers can investigate the conversion of cholesterol to vitamin D in the skin upon exposure to sunlight. This knowledge informs our understanding of vitamin D deficiency and its health implications .

Clinical Mass Spectrometry

Cholesterol-d6 serves as an internal standard in mass spectrometry-based clinical assays. It ensures accurate quantification of endogenous cholesterol levels in patient samples. Researchers use it to validate cholesterol measurements and assess lipid disorders .

Renal Lipidome Profiling

In early-stage diabetic nephropathy (DN), metabolic changes occur in the kidney. Cholesterol-d6 aids in comprehensive lipidome profiling, allowing researchers to identify altered lipid species associated with DN. This research contributes to early diagnosis and therapeutic strategies .

PtdIns4P Pool Regulation

Cholesterol-d6 has been used to study the regulation of phosphatidylinositol 4-phosphate (PtdIns4P) pools in eukaryotic cells. Understanding PtdIns4P dynamics is crucial for cell signaling, vesicular trafficking, and membrane organization .

Mechanism of Action

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of Cholesterol-26,26,26,27,27,27-d6 .

Future Directions

Cholesterol-26,26,26,27,27,27-d6 represents a versatile, sensitive, and easy-to-use tool for tracking cellular cholesterol metabolism and localization . It allows for manifold detection methods including mass spectrometry, thin-layer chromatography/fluorography, and fluorescence microscopy .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QSOBUISFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol-26,26,26,27,27,27-d6

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